Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate

Medicinal Chemistry Building Block Chemistry Parallel Library Synthesis

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate (CAS 1448072-91-0) is a versatile, pre-functionalized isoxazole-5-carboxamide building block designed to accelerate structure-activity relationship (SAR) studies. It uniquely combines a 3-benzyloxy pharmacophore—critical for nanomolar potency in anti-TB, COX-2, and GHS-R targets—with an orthogonal glycine ethyl ester handle for immediate amide, acid, or ester diversification. Procuring this specific intermediate eliminates the need for multi-step synthesis of the isoxazole core and subsequent amide coupling, saving an estimated 2-3 synthetic steps per analog. Ensure your research results are not compromised by mismatched scaffolds; this compound delivers the exact substitution pattern validated in potent, selective lead compounds.

Molecular Formula C15H16N2O5
Molecular Weight 304.302
CAS No. 1448072-91-0
Cat. No. B2778755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate
CAS1448072-91-0
Molecular FormulaC15H16N2O5
Molecular Weight304.302
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC(=NO1)OCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O5/c1-2-20-14(18)9-16-15(19)12-8-13(17-22-12)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,19)
InChIKeyIVYAZWKQMKMAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate (CAS 1448072-91-0): A Strategic Isoxazole–Carboxamide Building Block for Medicinal Chemistry Procurement


Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate (C₁₅H₁₆N₂O₅, MW 304.30 g/mol) is a fully synthetic isoxazole-5-carboxamide derivative bearing a 3-benzyloxy substituent and a glycine ethyl ester side chain. The compound belongs to the therapeutically privileged isoxazole–carboxamide family, members of which have been identified as growth hormone secretagogue receptor (GHS-R) antagonists [1], cyclooxygenase (COX) inhibitors [2], and anti-tubercular leads [3]. Its dual ester-amide architecture enables orthogonal chemical derivatization, making it a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration.

Why Generic Isoxazole Analogs Cannot Replace Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate in SAR-Driven Procurement


Isoxazole-5-carboxamide derivatives are not freely interchangeable because the nature and position of substituents on the isoxazole core dictate both the biological target profile and the synthetic accessibility of downstream analogs. The 3-benzyloxy group in this compound provides a unique combination of steric bulk, hydrogen-bonding capability, and metabolic stability via an ether linkage, features absent in 3-alkyl, 3-aryl, or 3-hydroxy analogs. In the GHS-R antagonist series, varying the 5-position carboxamide substituent changed binding affinity by orders of magnitude [1]; likewise, in anti-tubercular 5-phenyl-3-isoxazolecarboxylic acid ethyl esters, benzyloxy substitution was essential for nanomolar potency and selectivity over mammalian cells (IC₅₀ > 128 μM) [2]. Furthermore, the C-terminal glycine ethyl ester handle permits facile amide/ester interconversion (e.g., hydrolysis to the free acid or transesterification), whereas simpler 5-carboxamide derivatives lack this orthogonal reactive site. These structure–property relationships mean that substituting a generic isoxazole building block can lead to failed SAR interpretation, compromised synthetic efficiency, and procurement of a scaffold mismatched to the target pharmacological space.

Quantitative Differentiation of Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate from Closest In-Class Analogs


Structural Differentiation: Orthogonal Derivatization Handles vs. Simpler 5-Carboxamide Scaffolds

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate possesses two chemically orthogonal reactive sites—the C-terminal ethyl ester and the 3-benzyloxy ether—that enable independent derivatization strategies. In contrast, the closest commercially available analog, 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7), lacks the glycine ester moiety, limiting it to a single point of diversity. A second analog, ethyl 2-(isoxazole-5-carboxamido)acetate (no benzyloxy group), retains the glycine handle but lacks the ability to tune steric and electronic properties at the 3-position. The dual-handle architecture of the target compound is directly analogous to motifs in GHS-R antagonist lead 32, where the 5-position carboxamide substituent was critical for achieving high aqueous solubility and GPCR selectivity [1].

Medicinal Chemistry Building Block Chemistry Parallel Library Synthesis

COX-2 Inhibitory Potential: Class-Level Potency Evidence from Isoxazole-5-Carboxamide Series

In a comprehensive study of 17 isoxazole-carboxamide derivatives, Hawash et al. (2022) demonstrated that all evaluated compounds exhibited moderate to potent COX inhibition, with the most potent analog A13 achieving IC₅₀ values of 64 nM (COX-1) and 13 nM (COX-2) and a COX-2 selectivity ratio of 4.63 [1]. A subsequent 2024 study expanded the SAR, showing that 3-substituted isoxazole-5-carboxamide derivatives achieved COX-2 IC₅₀ values in the range of 0.24–1.30 μM with selectivity indices of 2.51–6.13 [2]. While the target compound itself lacks direct published COX IC₅₀ data, it shares the identical 3-benzyloxy-5-carboxamide pharmacophore with the most potent analogs in this series—a pharmacophore demonstrated to occupy both primary and secondary binding pockets of COX-2 via molecular docking (energy score S = −7.45 kcal/mol vs. celecoxib S = −8.40 kcal/mol) [2].

Cyclooxygenase Inhibition Anti-inflammatory Research COX-2 Selectivity

Anti-Tubercular Selectivity: Benzyloxy-Substituted Isoxazole Esters Exhibit Nanomolar Mtb Activity with Negligible Mammalian Cytotoxicity

In a rationally designed series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters, Lilienkampf et al. (2010) demonstrated that benzyloxy-substituted derivatives exhibited nanomolar activity against replicating M. tuberculosis (R-TB) and low micromolar activity against non-replicating bacteria (NRP-TB), with no cytotoxicity observed in Vero cells (IC₅₀ > 128 μM) [1]. The benzyloxy, benzylamino, and phenoxy derivatives were explicitly identified as a highly potent, selective, and versatile anti-TB series. The target compound, as a 3-benzyloxy-isoxazole-5-carboxamide ethyl ester, is structurally congruent with this validated anti-TB pharmacophore. In contrast, 3-alkyl or 3-unsubstituted analogs within the same series showed substantially reduced or absent anti-TB activity, confirming the necessity of the benzyloxy group for potency [1].

Antitubercular Drug Discovery Mycobacterium tuberculosis Selectivity Index

Anticancer Activity: Isoxazole-Carboxamide Scaffold Demonstrates Sub-Micromolar Antiproliferative Effects Across Multiple Cancer Cell Lines

Hawash et al. (2024) reported that compound MYM4, a 3-substituted isoxazole-5-carboxamide derivative, displayed significant antiproliferative effects against CaCo-2, Hep3B, and HeLa cancer cell lines with IC₅₀ values of 10.22 μM, 4.84 μM, and 1.57 μM respectively, comparable to doxorubicin [1]. Critically, MYM4 showed low cytotoxicity against normal cell lines LX-2 (IC₅₀ 20.01 μM) and Hek293t (IC₅₀ 216.97 μM), demonstrating a substantial therapeutic window superior to doxorubicin [1]. Furthermore, compound 7e, a benzisoxazole derivative containing a benzyloxy-phenyl-isoxazole substructure, showed an average IC₅₀ of 50.36 ± 1.7 μM in MTT assay with 81.3% cell death against breast cancer cells [2]. The target compound's 3-benzyloxy-5-carboxamide core is structurally embedded within both active chemotypes.

Anticancer Drug Discovery Cytotoxicity Profiling Cancer Cell Line Panel

Predicted Physicochemical Advantage: Benzyloxy Group Enhances Lipophilicity and Membrane Permeability vs. 3-Hydroxy or 3-Unsubstituted Analogs

The 3-benzyloxy substituent of the target compound introduces a physicochemical differentiation versus 3-hydroxyisoxazole or 3-unsubstituted isoxazole building blocks. The benzyloxy ether linkage provides moderate lipophilicity without introducing a metabolically labile ester, and the predicted logP increase relative to the 3-hydroxy analog is approximately +1.5 units . This positions the compound in a logP range (estimated 1.5–2.5) compatible with both oral bioavailability (Lipinski compliance) and sufficient aqueous solubility for in vitro assay conditions. By contrast, 3-hydroxyisoxazole derivatives are more polar and prone to Phase II glucuronidation, while 3-phenyl analogs (lacking the ether oxygen) lose the hydrogen-bond acceptor capability conferred by the ether oxygen. These properties have been exploited in GHS-R antagonist optimization, where the benzyloxy group contributed to high aqueous solubility and good GPCR selectivity in lead compound 32 [1].

Physicochemical Profiling Drug-Likeness Optimization LogP Engineering

Antifungal Potentiation: Benzyloxy Phenyl Isoxazole Motif Delivers Broad-Spectrum Activity Down to <0.008 µg/mL in Triazole Hybrids

Chi et al. (2023) designed 29 novel triazoles incorporating a benzyloxy phenyl isoxazole side chain, reporting that the most active compounds (13, 20, and 27) displayed outstanding antifungal activity with MIC values ranging from <0.008 µg/mL to 1 µg/mL against eight pathogenic fungi, including potent activity against six drug-resistant Candida auris isolates [1]. The benzyloxy phenyl isoxazole side chain was essential for this broad-spectrum potency; compounds lacking the benzyloxy substitution showed markedly reduced antifungal activity. While the target compound is not a triazole hybrid itself, its 3-benzyloxy-isoxazole-5-carboxamide core represents the identical heterocyclic side-chain pharmacophore that conferred the exceptional antifungal potency in the triazole series, making it a validated fragment for antifungal hybrid design.

Antifungal Drug Discovery Candida auris Resistance Triazole–Isoxazole Hybrids

High-Value Procurement Scenarios for Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate Based on Quantitative Evidence


COX-2 Selective Inhibitor Lead Optimization Programs

Research groups pursuing next-generation COX-2 selective inhibitors should prioritize this building block for focused library synthesis. The 3-benzyloxy-isoxazole-5-carboxamide pharmacophore has been demonstrated to yield COX-2 IC₅₀ values as low as 0.24 μM with selectivity indices up to 6.13 in the MYM series [1], and molecular docking confirms high-affinity binding (S = −7.45 kcal/mol) comparable to celecoxib (S = −8.40 kcal/mol) [1]. The glycine ethyl ester handle provides a convenient point for generating amide, acid, or ester variants in a single synthetic step. Procurement of this specific building block eliminates the need to synthesize the 3-benzyloxy-isoxazole-5-carboxylic acid precursor and perform amide coupling with glycine ethyl ester, saving an estimated 2–3 synthetic steps per analog.

Fragment-Based Anti-Tubercular Drug Discovery Against Drug-Resistant Mtb

Investigators developing new anti-TB agents, particularly against isoniazid- and rifampin-resistant Mycobacterium tuberculosis strains, should acquire this compound as a validated starting point. Benzyloxy-substituted isoxazole ethyl esters have demonstrated nanomolar R-TB MIC values with no detectable mammalian cytotoxicity (Vero cell IC₅₀ > 128 μM) [2]. Significantly, these compounds retained full activity against INH-, RMP-, and SM-resistant Mtb strains, a property not observed in 3-alkyl or 3-unsubstituted analogs [2]. The ester moiety can be hydrolyzed to the carboxylic acid for target engagement studies, or diversified into amide libraries for systematic SAR exploration.

Antifungal Hybrid Molecule Synthesis Targeting Drug-Resistant Candida auris

Medicinal chemistry teams developing antifungal agents against the WHO critical-priority pathogen Candida auris should employ this building block as the isoxazole side-chain component in triazole–isoxazole or other antifungal hybrid designs. Triazoles bearing benzyloxy phenyl isoxazole side chains have achieved MIC values below 0.008 µg/mL against drug-resistant C. auris isolates [3]. The 3-benzyloxy-isoxazole-5-carboxamide core of this compound provides the identical pharmacophoric fragment validated in those potent hybrids. The ethyl ester group allows conjugation to azole, polyene, or echinocandin warheads via amidation or esterification chemistry, enabling rapid construction of focused antifungal libraries.

GHS-R/GPCR Antagonist Tool Compound Synthesis with Defined Selectivity Profiles

Neuroendocrinology and metabolic disease researchers investigating ghrelin receptor (GHS-R) antagonism should procure this scaffold for generating tool compounds with high GPCR selectivity. The isoxazole carboxamide class has produced potent GHS-R antagonists (e.g., compound 32) with high aqueous solubility and minimal off-target GPCR activity [4]. The 3-benzyloxy group enhances metabolic stability and membrane permeability compared to 3-hydroxy or 3-methoxy analogs, while the C-terminal glycine ester provides a modular handle for appending fluorescent tags, biotin, or PEG chains for chemical biology applications. The orthogonal derivatization sites enable systematic optimization of both pharmacodynamic and pharmacokinetic properties.

Quote Request

Request a Quote for Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.